N-(1-benzyl-1H-pyrazol-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Description

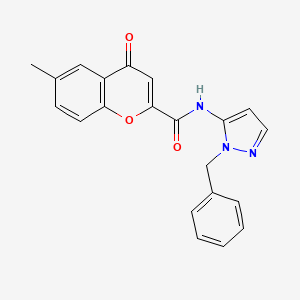

N-(1-benzyl-1H-pyrazol-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic heterocyclic compound featuring a chromene (benzopyran) core fused with a 4-oxo group and a methyl substituent at position 4. The carboxamide moiety links the chromene system to a 1-benzyl-1H-pyrazol-5-yl group, introducing both aromatic and hydrogen-bonding functionalities.

Properties

Molecular Formula |

C21H17N3O3 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

N-(2-benzylpyrazol-3-yl)-6-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C21H17N3O3/c1-14-7-8-18-16(11-14)17(25)12-19(27-18)21(26)23-20-9-10-22-24(20)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,26) |

InChI Key |

MOUPHUKBVKMHGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.

Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

Chromene ring formation: The benzylated pyrazole is then reacted with a suitable precursor to form the chromene ring.

Carboxamide formation: Finally, the chromene derivative is reacted with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of carboxamide-linked heterocycles. Below, we compare its hypothetical properties and synthesis with analogs from the pyrazole-carboxamide family, such as those reported in Molecules (2015) . These analogs share the carboxamide linkage but differ in core heterocycles and substituents, enabling a structure-activity relationship (SAR) analysis.

Key Observations :

- Core Heterocycles: The target compound’s chromene core contrasts with the pyrazole-pyrazole cores of analogs (e.g., 3a–3d).

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro and cyano substituents in 3a–3d increase molecular polarity and melting points (e.g., 3b: 171–172°C vs. 3a: 133–135°C). The target’s benzyl group may improve lipid solubility. Steric Effects: Bulkier substituents (e.g., p-tolyl in 3c) reduce yields (62% vs. 71% for 3d), suggesting steric hindrance during coupling.

- Synthetic Methodology : The target compound may employ similar carboxamide coupling strategies (e.g., EDCI/HOBt in DMF) , though starting materials would differ due to the chromene core.

Spectroscopic and Analytical Data

*Hypothetical data for the target compound based on structural analogs.

†Estimated molecular weight: ~379.4 g/mol.

Insights :

- NMR : Aromatic proton signals in 3a–3d (δ 7.2–8.1) align with the target’s expected chromene and benzyl signals. The methyl group (6-methyl in chromene) would resonate near δ 2.5, similar to 3a–3d’s 3-methyl pyrazole (δ 2.65–2.66).

- Mass Spectrometry: The target’s molecular ion ([M+H]+) is predicted to be lower than 3a–3d due to the absence of chlorine/cyano groups.

Functional Implications

- Solubility: The benzyl group in the target compound may enhance lipophilicity compared to chloro/cyano-substituted analogs, favoring membrane permeability.

- Stability : Chromene’s fused ring system could improve thermal stability over pyrazole analogs, as suggested by higher melting points in halogenated derivatives (e.g., 3b: 171–172°C).

Biological Activity

N-(1-benzyl-1H-pyrazol-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by:

- Molecular Formula : C21H17N3O3

- Molecular Weight : 359.4 g/mol

- Functional Groups : It contains a pyrazole ring, a chromene core, and a carboxamide group, which contribute to its diverse biological properties.

Biological Activities

The biological activities of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines. It has shown effectiveness in inhibiting the growth of human cancer cells by modulating key signaling pathways involved in cell proliferation and survival.

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting enzymes associated with inflammatory responses. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness varies based on concentration and the specific microbial strain tested.

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

- Apoptotic Induction : It activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant reduction in cell viability in breast cancer cell lines with IC50 values below 10 µM. |

| Study 2 | Anti-inflammatory Effects | Showed inhibition of COX enzymes with an IC50 value of 15 µM, indicating potential for treating inflammatory conditions. |

| Study 3 | Antimicrobial Activity | Exhibited MIC values ranging from 32 to 128 µg/mL against various bacterial strains, suggesting moderate antimicrobial efficacy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.